2-(6-Ethoxypyridin-2-yl)acetic acid
Overview
Description
2-(6-Ethoxypyridin-2-yl)acetic acid is a pyridine derivative with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol. This compound is characterized by its ethoxy group at the 6-position of the pyridine ring and an acetic acid moiety attached to the 2-position. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Ethoxypyridin-2-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-ethoxypyridine as the starting material.
Halogenation: The pyridine ring is halogenated at the 2-position to introduce a halogen atom (e.g., chlorine or bromine).
Nucleophilic Substitution: The halogenated pyridine undergoes nucleophilic substitution with a suitable acetic acid derivative (e.g., acetyl chloride or acetic anhydride) to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(6-Ethoxypyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like ammonia (NH3) and various alkyl halides are employed.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and amines.
Substitution: Substituted pyridines with different functional groups.
Scientific Research Applications
2-(6-Ethoxypyridin-2-yl)acetic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis and the development of new chemical compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
2-(6-Ethoxypyridin-2-yl)acetic acid is similar to other pyridine derivatives, such as 2-(6-methoxypyridin-2-yl)acetic acid and 2-(6-chloropyridin-2-yl)acetic acid. These compounds share the pyridine ring structure but differ in the substituents at the 6-position. The presence of the ethoxy group in this compound imparts unique chemical and biological properties compared to its analogs.
Comparison with Similar Compounds
2-(6-Methoxypyridin-2-yl)acetic acid
2-(6-Chloropyridin-2-yl)acetic acid
2-(6-Bromopyridin-2-yl)acetic acid
2-(6-Fluoropyridin-2-yl)acetic acid
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Properties
IUPAC Name |
2-(6-ethoxypyridin-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-8-5-3-4-7(10-8)6-9(11)12/h3-5H,2,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGHBFPCCJVSQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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